molecular formula C12H19NO5 B1292669 1-(Boc-amino)-4-oxocyclohexanecarboxylic acid CAS No. 285996-76-1

1-(Boc-amino)-4-oxocyclohexanecarboxylic acid

Cat. No. B1292669
Key on ui cas rn: 285996-76-1
M. Wt: 257.28 g/mol
InChI Key: LFRYGIDGYXKHNS-UHFFFAOYSA-N
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Patent
US08497369B2

Procedure details

3.90 g potassium carbonate and 1.30 ml methyl iodide are added to 4.65 g 1-tert.-butoxycarbonylamino-4-oxo-cyclohexanecarboxylic acid in 45 ml N,N-dimethylformamide and the reaction mixture is stirred for three hours at ambient temperature. Then the solvent is distilled off using the rotary evaporator and the residue is divided between 10% potassium carbonate solution and diethyl ether. The aqueous phase is separated off and extracted with diethyl ether and the combined organic phases are washed with saturated sodium chloride solution, dried on magnesium sulphate and evaporated down. A colourless oil is left, which slowly crystallises.
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
4.65 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-])[O-].[K+].[K+].CI.[C:9]([O:13][C:14]([NH:16][C:17]1([C:24]([OH:26])=[O:25])[CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]1)=[O:15])([CH3:12])([CH3:11])[CH3:10]>CN(C)C=O>[C:9]([O:13][C:14]([NH:16][C:17]1([C:24]([O:26][CH3:1])=[O:25])[CH2:22][CH2:21][C:20](=[O:23])[CH2:19][CH2:18]1)=[O:15])([CH3:12])([CH3:10])[CH3:11] |f:0.1.2|

Inputs

Step One
Name
Quantity
3.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.3 mL
Type
reactant
Smiles
CI
Name
Quantity
4.65 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1(CCC(CC1)=O)C(=O)O
Name
Quantity
45 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred for three hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Then the solvent is distilled off
CUSTOM
Type
CUSTOM
Details
the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic phases are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down
WAIT
Type
WAIT
Details
A colourless oil is left
CUSTOM
Type
CUSTOM
Details
which slowly crystallises

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)OC(=O)NC1(CCC(CC1)=O)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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